RU 24969 hemisuccinate
Overview
Description
RU 24969 hemisuccinate is a potent 5-HT1A and 5-HT1B agonist . It is also a moderate 5-HT2C agonist that may release 5-HT . It is centrally active following systemic administration .
Synthesis Analysis
The synthesis of 3- (1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which includes RU 24969 hemisuccinate, and their serotonergic and antiDArgic properties have been studied .
Molecular Structure Analysis
The molecular formula of RU 24969 hemisuccinate is C14H16N2O.½C4H6O4 . The chemical name is 5-Methoxy-3- (1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole hemisuccinate .
Chemical Reactions Analysis
RU 24969 hemisuccinate is soluble to 50 mM in DMSO and to 30 mM in water . More detailed information about its chemical reactions is not available in the search results.
Physical And Chemical Properties Analysis
The molecular weight of RU 24969 hemisuccinate is 287.34 . It is soluble to 50 mM in DMSO and to 30 mM in water .
Scientific Research Applications
Application 1: Neuropharmacology
- Specific Scientific Field: Neuropharmacology
- Summary of the Application: RU 24969 hemisuccinate is a potent 5-HT1A/1B and moderate 5-HT2C agonist that may also release 5-HT . It is widely used in neuropharmacological research, particularly in studies related to serotonin (5-HT) receptors .
- Methods of Application: The compound is centrally active following systemic administration . The specific experimental procedures and technical details would depend on the particular study design.
Application 2: Genotoxicity Studies
properties
IUPAC Name |
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H16N2O.C4H6O4/c2*1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2*2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYJLRQAWCQJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216779 | |
Record name | 1H-Indole, 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RU 24969 hemisuccinate | |
CAS RN |
66611-27-6 | |
Record name | 1H-Indole, 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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